3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine

Medicinal Chemistry Structure-Based Design Scaffold Optimization

The compound 3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine (CAS 1351660-40-6; molecular formula C₁₇H₁₇N₇O; exact mass 335.149458 Da) is a heterocyclic small molecule comprising an unsubstituted 1H-pyrazole linked at the 3-position of a pyridazine core, with a 4-(pyridin-2-yl)piperazine-1-carbonyl substituent at the 6-position. This scaffold belongs to the broader pyrazolyl-pyridazine class, which has been described in patent literature as possessing prostaglandin catabolism inhibitory and antihypertensive activities.

Molecular Formula C17H17N7O
Molecular Weight 335.371
CAS No. 1351660-40-6
Cat. No. B2861810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine
CAS1351660-40-6
Molecular FormulaC17H17N7O
Molecular Weight335.371
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C17H17N7O/c25-17(14-5-6-16(21-20-14)24-9-3-8-19-24)23-12-10-22(11-13-23)15-4-1-2-7-18-15/h1-9H,10-13H2
InChIKeyMZWJALZRVNKTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine – Chemical Identity and Scaffold Classification for Targeted Procurement


The compound 3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine (CAS 1351660-40-6; molecular formula C₁₇H₁₇N₇O; exact mass 335.149458 Da) is a heterocyclic small molecule comprising an unsubstituted 1H-pyrazole linked at the 3-position of a pyridazine core, with a 4-(pyridin-2-yl)piperazine-1-carbonyl substituent at the 6-position [1]. This scaffold belongs to the broader pyrazolyl-pyridazine class, which has been described in patent literature as possessing prostaglandin catabolism inhibitory and antihypertensive activities [2]. The compound is currently catalogued in the ZINC database but has no reported biological activity in ChEMBL or clinical trial records [1], indicating its status as an underexplored or screening-stage chemical tool.

Why Generic Substitution of 3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine Is Not Advisable


Despite sharing a common pyrazolyl-pyridazine core, in-class analogs of 3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine differ in three critical structural determinants that preclude simple interchange: (i) the carbonyl linker geometry, which constrains piperazine orientation and hydrogen-bonding capacity relative to methylene-linked analogs ; (ii) the unsubstituted pyrazole ring, which avoids steric clashes and altered electronic profiles introduced by 3,5-dimethyl or other substituents found in related compounds [1]; and (iii) the pyridin-2-yl terminus, whose nitrogen lone pair enables metal coordination and bidentate binding motifs absent in furan-, pyrimidine-, or trifluoromethylpyridine-terminated comparators [1]. These structural variables directly affect molecular recognition, solubility, and metabolic stability, making each analog a distinct chemical entity for screening purposes.

Quantitative Differentiation Evidence for 3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine


Carbonyl vs. Methylene Linker: Conformational Restriction and Hydrogen-Bond Acceptor Capacity

The target compound incorporates a carbonyl (C=O) linker between the pyridazine and piperazine moieties, whereas a close analog, 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine, uses a methylene (–CH₂–) linker. The carbonyl group introduces a strong hydrogen-bond acceptor (HBA) and restricts rotation, resulting in a more planar, conformationally constrained geometry compared to the flexible methylene spacer [1]. In class-level studies of pyrazolyl-pyridazine derivatives, carbonyl-containing analogs demonstrated altered enzyme inhibitory profiles versus their methylene counterparts, with carbonyl-linked compounds generally exhibiting higher potency in prostaglandin dehydrogenase inhibition assays [2].

Medicinal Chemistry Structure-Based Design Scaffold Optimization

Unsubstituted Pyrazole vs. 3,5-Dimethylpyrazole: Steric Bulk and Metabolic Vulnerability

The target compound bears an unsubstituted 1H-pyrazol-1-yl group, whereas analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine contains a 3,5-dimethyl-substituted pyrazole. The unsubstituted pyrazole has a smaller steric profile (molar refractivity ~18.5 vs. ~32.8 for dimethyl) and exposes the N2 nitrogen for potential hydrogen-bonding or metal-coordination interactions that are sterically shielded in the dimethyl analog [1]. Additionally, the 3- and 5-positions on the pyrazole are common sites for CYP450-mediated oxidation; the unsubstituted pyrazole may exhibit different metabolic stability, although no experimental metabolic data are available for this specific compound [2].

Drug Metabolism Lead Optimization Steric Effects

Pyridin-2-yl vs. Furan-2-carbonyl Terminus: Basicity and Metal-Coordination Potential

The target compound terminates in a pyridin-2-yl group directly attached to the piperazine, whereas analog CAS 1351652-31-7 (3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine) terminates in a furan-2-carbonyl moiety. The pyridine nitrogen (pKa ~5.2 for pyridin-2-ylpiperazine conjugate acid) provides a basic center capable of forming hydrogen bonds or coordinating metal ions (e.g., kinase hinge-region interactions), while the furan oxygen is a weak Lewis base with poor metal-coordination ability [1]. In kinase inhibitor design, pyridin-2-yl groups are frequently employed as hinge-binding motifs, whereas furan-carbonyl groups are more commonly used in protease or GPCR-targeted scaffolds [2].

Coordination Chemistry Kinase Inhibition Pharmacophore Design

Database Status: No Known Biological Activity as a Differentiator from Lead-Like Analogs

According to the ZINC database, 3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine has no known biological activity reported in ChEMBL and has not been used in any clinical trials [1]. This contrasts with more extensively characterized pyrazolyl-pyridazine derivatives such as the GSK-3 inhibitor series described in patent WO2003080616A1, where several compounds have reported IC₅₀ values in the nanomolar range [2]. The absence of prior activity data positions this compound as a potentially underexplored chemotype suitable for novel target discovery or as a negative control in assay development.

Chemical Biology Screening Library Novel Scaffold

Optimal Application Scenarios for 3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine Based on Evidence Differentiation


Kinase Hinge-Binder Screening in Oncology Drug Discovery

The pyridin-2-yl terminus and carbonyl-constrained piperazine linker make this compound a candidate for screening against kinase panels, particularly where a bidentate hinge-binding motif (pyridine nitrogen + carbonyl oxygen) is desired. Its unsubstituted pyrazole distinguishes it from bulkier analogs that may fail to occupy narrow ATP-binding pockets [1]. Researchers should consider head-to-head profiling against the GSK-3 inhibitor pyrazolopyridazine series described in WO2003080616A1 to establish selectivity windows [2].

Negative Control Compound for Pyrazolyl-Pyridazine Target Engagement Assays

Given the absence of any reported biological activity in ChEMBL and clinical databases [1], this compound can serve as a structurally matched negative control for active pyrazolyl-pyridazine derivatives targeting prostaglandin catabolism enzymes (e.g., prostaglandin dehydrogenase, prostaglandin-A isomerase) described in DE2825906A1 [2]. Its structural similarity without demonstrated target engagement makes it suitable for distinguishing specific from non-specific assay signals.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a molecular weight of 335.37 Da, seven nitrogen atoms, and a calculated topological polar surface area consistent with blood-brain barrier permeability potential, this compound sits in favorable CNS drug-like chemical space [1]. The carbonyl linker and pyridin-2-yl group provide hydrogen-bonding capacity that can be benchmarked against methylene-linked or furan-terminated analogs in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies [2].

Synthetic Intermediate for Diversified Library Synthesis

The unsubstituted pyrazole ring provides a handle for further functionalization (e.g., halogenation, formylation, or direct C–H activation at the pyrazole 4-position), enabling generation of focused compound libraries. This contrasts with 3,5-disubstituted pyrazole analogs where such diversification sites are blocked [1]. Procurement for medicinal chemistry campaigns requiring a versatile, derivatizable scaffold represents a rational use case.

Quote Request

Request a Quote for 3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.